molecular formula C10H20N2O2 B7986336 [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986336
M. Wt: 200.28 g/mol
InChI Key: QBORLIOLORZRLH-VIFPVBQESA-N
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Description

[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethyl group attached to an amino-acetic acid backbone. The presence of the chiral center at the pyrrolidine ring adds to its complexity and potential for enantioselective interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using a methylating agent like methyl iodide.

    Attachment of the Ethyl Group: The ethyl group is introduced through an ethylation reaction, often using ethyl bromide or ethyl chloride.

    Formation of the Amino-Acetic Acid Backbone: This step involves the reaction of the pyrrolidine derivative with chloroacetic acid under basic conditions to form the amino-acetic acid structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the amino-acetic acid backbone, converting it to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the amino-acetic acid backbone.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral center makes it a candidate for studying enantioselective binding to proteins and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-propionic acid: Similar structure but with a propionic acid backbone.

    [Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness

The uniqueness of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid lies in its specific combination of functional groups and the presence of a chiral center

Properties

IUPAC Name

2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBORLIOLORZRLH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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